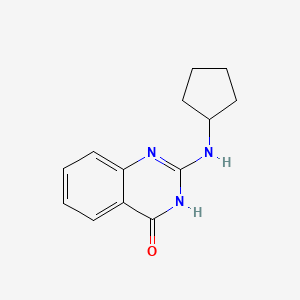

2-(cyclopentylamino)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

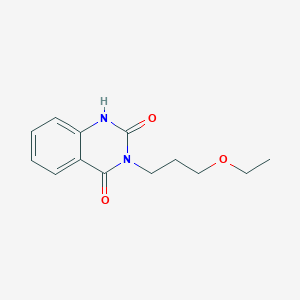

The compound “2-(cyclopentylamino)quinazolin-4(3H)-one” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones . This method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .Aplicaciones Científicas De Investigación

Antimalarial Applications

4(3H)-quinazolinones have been found to have antimalarial properties . They can be used in the development of drugs to treat malaria, a disease caused by parasites that enter the body through the bites of infected mosquitoes.

Antitumor Applications

These compounds also have potential antitumor applications . They can inhibit the growth of tumor cells and could be used in the development of new cancer therapies.

Anticonvulsant Applications

4(3H)-quinazolinones have been found to have anticonvulsant properties . They can be used in the treatment of seizures, which are symptoms of brain disorders.

Fungicidal Applications

These compounds have fungicidal properties . They can be used to kill or inhibit the growth of fungi, which can cause diseases in humans and damage crops.

Antimicrobial Applications

4(3H)-quinazolinones have antimicrobial properties . They can be used to kill or inhibit the growth of microorganisms, which can cause diseases in humans.

Anti-inflammatory Applications

These compounds have anti-inflammatory properties . They can be used to reduce inflammation, which is a response of the body’s immune system to injury or infection.

Synthesis Applications

4(3H)-quinazolinones can be synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This green, simple, and efficient method uses fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .

Catalysis Applications

Graphene oxide (GO) nanosheet can catalyze new and straightforward strategies for the construction of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones . This method starts from anthranilamide (2-aminobenzamide) and an aldehyde/ketone in aqueous medium at room temperature .

Direcciones Futuras

Quinazolin-4(3H)-ones have been found to exhibit good luminescence properties . Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . This suggests that “2-(cyclopentylamino)quinazolin-4(3H)-one” and other quinazolin-4(3H)-one derivatives may have potential future applications in these areas.

Mecanismo De Acción

Target of Action

Quinazolinone compounds have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . This suggests that the compound may interact with a variety of targets depending on the specific application.

Mode of Action

The broad applications of quinazolinone compounds suggest that they may interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Given the broad applications of quinazolinone compounds, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Result of Action

The broad applications of quinazolinone compounds suggest that they may have a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-(cyclopentylamino)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWLPLBIONSVCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylamino)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B2996046.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996048.png)

![5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2996050.png)

![5-[(2-Bromoanilino)methyl]-8-quinolinol](/img/structure/B2996057.png)

![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)